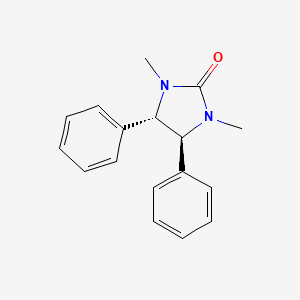
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- is a chiral compound belonging to the class of imidazolidinones. These compounds are cyclic derivatives of urea and are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- can be achieved through several methods. One common approach involves the amidation of phenylalanine with methylamine, followed by a condensation reaction with acetone . This method ensures the formation of the desired chiral centers.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure and high-temperature conditions to facilitate the reactions. For instance, the reaction of 1,2-dichloroethane with methylamine at elevated temperatures and pressures can yield the desired product . Another method involves the use of ethylene glycol and methylamine under similar conditions .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazolidinone oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including iminium catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, detergents, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- involves the formation of an iminium ion with carbonyl groups of α,β-unsaturated aldehydes and enones. This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), facilitating various chemical reactions . The compound acts as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
4-Imidazolidinone: Prepared from phenylalanine and used in similar catalytic applications.
Uniqueness
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- is unique due to its chiral centers, which impart specific stereochemical properties that are crucial for its applications in asymmetric synthesis and catalysis .
Properties
CAS No. |
188299-19-6 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-one |
InChI |
InChI=1S/C17H18N2O/c1-18-15(13-9-5-3-6-10-13)16(19(2)17(18)20)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3/t15-,16-/m0/s1 |
InChI Key |
VDNQPGJZCBMFEH-HOTGVXAUSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H](N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(C(N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
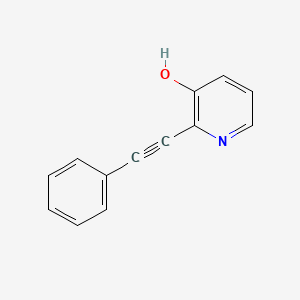
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
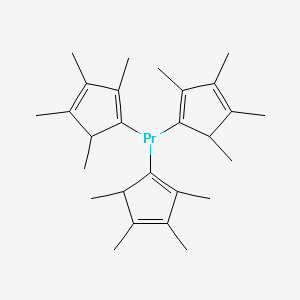
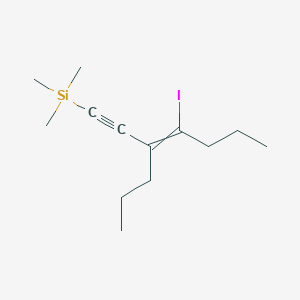
![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
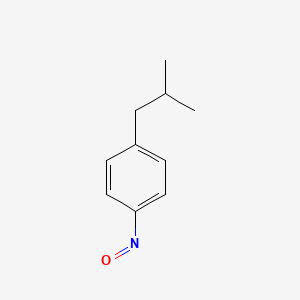
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
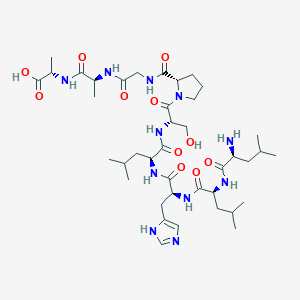
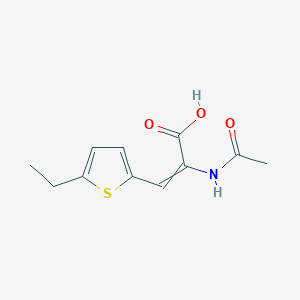
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
![N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B15166444.png)
![3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one](/img/structure/B15166462.png)
